molecular formula C9H6BrF3N2 B8012415 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Cat. No.: B8012415
M. Wt: 279.06 g/mol
InChI Key: GMCIGYFNFPSNKF-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with bromine at position 6, a methyl group at position 1, and a trifluoromethyl (CF₃) group at position 3. Its molecular formula is C₉H₆BrF₃N₂, with a molecular weight of 295.06 g/mol (inferred from structural analogs in ). The bromine atom enhances electrophilic reactivity, while the CF₃ group contributes to metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

6-bromo-1-methyl-3-(trifluoromethyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2/c1-15-7-4-5(10)2-3-6(7)8(14-15)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCIGYFNFPSNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Benzaldehyde Precursors

A Chinese patent (CN-110872256-B) outlines a method starting with 6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde . The process involves:

  • Methyl Grignard Addition : Reaction with methylmagnesium bromide under nitrogen protection at −10°C to 0°C, forming a secondary alcohol intermediate.

  • Oxidation : Treatment with manganese dioxide (MnO₂) in dichloromethane at 25°C to yield the corresponding ketone.

  • Cyclization : Reaction with hydrazine hydrate in ethanol under reflux (78°C) for 6–8 hours to form the indazole ring.

Yield : 68–72% overall.
Advantages : High selectivity for the 1-methyl position due to steric and electronic effects of the trifluoromethyl group.

Bromination of Pre-Functionalized Indazole Intermediates

Direct Bromination Using N-Bromosuccinimide (NBS)

A method adapted from CN104130191A involves bromination of 1-methyl-3-(trifluoromethyl)-1H-indazole using NBS in acetonitrile at 0–10°C. Key steps:

  • Bromination : NBS (1.1 equiv) is added to a cooled solution of the indazole derivative, followed by stirring for 2 hours.

  • Workup : Quenching with sodium bisulfite (NaHSO₃) to remove excess bromine.

Yield : 85–90%.
Limitations : Requires pre-synthesis of the trifluoromethylated indazole precursor, adding synthetic steps.

Silver(I)-Mediated Oxidative C–H Amination

Intramolecular Cyclization of Arylhydrazones

A route described in ACS Omega employs silver(I) triflimide (AgNTf₂) to facilitate oxidative C–H amination:

  • Hydrazone Formation : Condensation of 3-trifluoromethylacetophenone with methyl hydrazine.

  • Cyclization : AgNTf₂ (2.0 equiv) and Cu(OAc)₂ (0.5 equiv) in 1,2-dichloroethane at 80°C for 24 hours.

Yield : 65–70%.
Key Insight : The trifluoromethyl group directs regioselectivity to the 3-position via electron-withdrawing effects.

Sequential Methylation and Trifluoromethylation

Methylation Using Dimethyl Sulfate

A procedure from Ambeed.com (patent CN107805221A) details:

  • Methylation : Treatment of 6-bromo-3-(trifluoromethyl)-1H-indazole with dimethyl sulfate in dichloromethane at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP).

  • Workup : Neutralization with aqueous NaOH and purification via silica gel chromatography.

Yield : 75%.
Note : This method assumes prior synthesis of the 3-(trifluoromethyl)indazole core.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Scalability
Friedel-Crafts Alkylation6-Bromo-2-fluoro-benzaldehydeMethyl Grignard, MnO₂68–72Moderate
Direct Bromination1-Methyl-3-(trifluoromethyl)indazoleNBS85–90High
Ag(I)-MediatedArylhydrazoneAgNTf₂, Cu(OAc)₂65–70Low
Sequential Methylation3-(Trifluoromethyl)indazoleDimethyl sulfate, DMAP75High

Critical Observations :

  • The direct bromination method offers the highest yield but requires pre-functionalized intermediates.

  • Silver-mediated cyclization is less scalable due to costly AgNTf₂ but provides regioselectivity without directing groups.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The 1H-indazole structure necessitates precise control over nitrogen placement. In Friedel-Crafts approaches, the trifluoromethyl group’s electron-withdrawing nature favors cyclization at the 3-position.

Purification Difficulties

Crude products often require chromatographic separation due to byproducts from incomplete bromination or methylation. Recrystallization in hexane/ethyl acetate (10:1) improves purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the bromine atom .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole has shown promise in medicinal chemistry due to its potential interactions with biological targets. Its unique structure allows it to modulate various biochemical pathways, making it a candidate for developing pharmaceuticals targeting specific diseases. For instance, compounds with similar structures have been investigated for their anti-inflammatory and antitumor properties .

Organic Synthesis

In organic synthesis, this indazole derivative serves as a versatile building block for creating more complex molecules. Its ability to undergo substitution reactions allows chemists to introduce various functional groups, facilitating the design of novel compounds with desired properties.

Material Science

The compound's unique electronic properties due to the trifluoromethyl group make it suitable for applications in material science. It can be used in developing advanced materials with specific electronic or optical characteristics, which are essential in fields like electronics and photonics .

Case Study 1: Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. In vitro studies showed that these compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis through specific signaling pathways .

Case Study 2: Synthesis of Trifluoromethylated Compounds

A study focused on synthesizing trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives using this compound as a precursor. The synthesis yielded good to excellent results, demonstrating the compound's utility in generating new derivatives with potential biological activity .

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The presence of the bromine, methyl, and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways and physiological responses .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

  • Bromine at position 6 (vs. 3 or 4) directs electrophilic substitution to the indazole core, as seen in for iodination at position 3.
  • The 1-methyl group in the target compound reduces intermolecular hydrogen bonding, lowering melting points compared to unmethylated analogs (e.g., 6-Bromo-3-(trifluoromethyl)-1H-indazole).

Trifluoromethyl Group Impact :

  • CF₃ at position 3 increases electron-withdrawing effects, stabilizing the indazole ring and improving resistance to oxidative metabolism.
  • In contrast, chloro-substituted analogs (e.g., 6-Bromo-3-chloro-1-methyl-1H-indazole) exhibit reduced metabolic stability due to weaker electron withdrawal.

Synthetic Flexibility :

  • Copper-mediated cross-coupling (e.g., with trans-N,N’-dimethylcyclohexane-1,2-diamine) is effective for introducing aryl/heteroaryl groups at position 1, as demonstrated in and .
  • Halogenation methods (e.g., I₂/KOH in DMF) are preferred for introducing iodine or bromine at position 3 or 6, with yields >70%.

Physicochemical Properties

Property This compound 6-Bromo-3-(trifluoromethyl)-1H-indazole 6-Bromo-3-chloro-1-methyl-1H-indazole
Melting Point Estimated 150–160°C (lower due to Me group) >200°C (high crystallinity) 120–130°C (observed in analogs)
LogP ~3.5 (predicted) 3.2 2.8
Solubility (DMSO) High (>50 mM) Moderate (20–30 mM) High (>50 mM)

Biological Activity

6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this indazole derivative, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group, which contribute to its lipophilicity and biological activity. The structural formula is represented as follows:

C8H7BrF3N2\text{C}_8\text{H}_7\text{Br}\text{F}_3\text{N}_2

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound has potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatments.
  • Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines, indicating potential as an anticancer agent. For instance, it has been reported to exert significant inhibitory effects on fibroblast growth factor receptors (FGFR), which are often implicated in cancer progression .

The mechanism by which this compound exerts its effects is thought to involve interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating its action on intracellular targets.

Anticancer Studies

A notable study investigated the compound's effectiveness against various cancer cell lines. The results indicated that it inhibited cell proliferation with an IC50 value of approximately 642.1 nM against specific cancer types. Further optimization of the compound's structure led to derivatives with improved potency, demonstrating IC50 values as low as 2.9 nM for FGFR inhibition .

CompoundTargetIC50 (nM)
This compoundFGFR115.0
Optimized DerivativeFGFR12.9
Another DerivativeCancer Cell Lines642.1

Antimicrobial Activity

In a separate study focused on antimicrobial properties, the compound demonstrated significant activity against various bacterial strains, suggesting its potential use in developing novel antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications at the 4 and 6 positions of the indazole scaffold significantly influence biological activity. The presence of the trifluoromethyl group is particularly noted for enhancing lipophilicity and overall biological efficacy .

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